molecular formula C42H68O13 B1680738 Saikosaponin A CAS No. 20736-09-8

Saikosaponin A

Cat. No.: B1680738
CAS No.: 20736-09-8
M. Wt: 781.0 g/mol
InChI Key: KYWSCMDFVARMPN-VEIYWVLQSA-N
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Scientific Research Applications

Saikosaponin A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Saikosaponin A (SSA) is a triterpenoid saponin that has been found to interact with several targets. One of its primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, a key step in solid tumor progression . SSA has also been found to interact with the oxytocin receptor (OXTR) , which is involved in the regulation of mood and social behavior .

Mode of Action

SSA interacts with its targets and induces various changes. For instance, it suppresses angiogenesis and tumor growth by blocking the VEGFR2-mediated signaling pathway . This involves the suppression of the protein phosphorylation of VEGFR2 and the downstream protein kinase including PLCγ1, FAK, Src, and Akt . In the context of depression, SSA has been found to bind to the OXTR with low binding energy, suggesting a strong interaction .

Biochemical Pathways

SSA affects several biochemical pathways. It inhibits the VEGFR2-mediated signaling pathway, which is crucial for angiogenesis . This leads to the suppression of the proliferation, migration, and tube formation of human umbilical vein endothelial cells . In the context of depression, SSA has been found to interact with the oxytocin receptor, thereby potentially affecting mood regulation .

Pharmacokinetics

The pharmacokinetics of SSA, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of ssa is limited

Result of Action

The action of SSA results in various molecular and cellular effects. It has been found to powerfully suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells . Moreover, SSA inhibits tumor growth in both orthotopic 4T1 breast cancer and subcutaneous HCT-15 colorectal tumor by the inhibition of tumor angiogenesis . In the context of depression, SSA has been found to significantly shorten the immobility time of mice, indicating its antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saikosaponin A involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. The regioselective glycosylation is then performed to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is used to install the glycans onto the aglycones .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Bupleurum falcatum. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Saikosaponin A can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "methyl iodide", "sodium methoxide", "p-toluenesulfonic acid", "potassium carbonate", "Saikosaponin D" ], "Reaction": [ "The synthesis starts with the condensation of 3,4-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of sodium borohydride to give the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride and sodium acetate as a catalyst to yield the acetyl derivative.", "The acetyl derivative is then treated with sodium hydroxide to remove the acetyl group and generate the corresponding enone.", "The enone is then subjected to a Michael addition reaction with methyl iodide in the presence of sodium methoxide to give the corresponding adduct.", "The adduct is then treated with p-toluenesulfonic acid to remove the methoxy groups and generate the corresponding diene.", "The diene is then subjected to a Diels-Alder reaction with Saikosaponin D in the presence of potassium carbonate to yield Saikosaponin A." ] }

CAS No.

20736-09-8

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24?,25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42?/m1/s1

InChI Key

KYWSCMDFVARMPN-VEIYWVLQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

saikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins

Origin of Product

United States

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